molecular formula C23H21N5O4 B2997142 3-Phenyl-1-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 1903288-70-9

3-Phenyl-1-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2997142
CAS No.: 1903288-70-9
M. Wt: 431.452
InChI Key: SCCCPFVJSRFYNO-UHFFFAOYSA-N
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Description

3-Phenyl-1-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C23H21N5O4 and its molecular weight is 431.452. The purity is usually 95%.
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Properties

IUPAC Name

3-phenyl-1-[1-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4/c29-21-15-27(23(31)28(21)18-6-2-1-3-7-18)17-8-11-26(12-9-17)22(30)19-13-20(32-25-19)16-5-4-10-24-14-16/h1-7,10,13-14,17H,8-9,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCCPFVJSRFYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=NOC(=C4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-Phenyl-1-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a multi-ring structure that includes:

  • Imidazolidine core
  • Isoxazole moiety
  • Piperidine linkage
  • Phenyl and pyridine substituents

This structural complexity is believed to contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity
    • Studies have demonstrated that derivatives of isoxazole compounds possess significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains, suggesting a potential application in treating infections .
  • Anticancer Potential
    • The compound's structure suggests that it may interact with cellular pathways involved in cancer proliferation. Pyrazole derivatives, similar in structure, have been investigated for their ability to inhibit cancer cell growth, particularly in breast cancer models . The combination of this compound with traditional chemotherapeutics has shown promise in enhancing cytotoxic effects against resistant cancer cell lines.
  • Inhibition of Enzymatic Activity
    • Research has indicated that isoxazole-based compounds can inhibit specific enzymes involved in cellular signaling pathways. For example, inhibition of dihydroorotate dehydrogenase (DHODH) has been observed in related pyrazole derivatives, which could suggest similar mechanisms for the compound .

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Antagonism : Compounds structurally related to this imidazolidine derivative have been shown to act as antagonists at various receptor sites, potentially modulating inflammatory responses and cellular signaling pathways .
  • Cell Cycle Interference : Similar compounds have been reported to disrupt the cell cycle in cancer cells, leading to increased apoptosis and reduced proliferation rates .

Research Findings and Case Studies

StudyFindings
Umesha et al. (2009)Identified significant inhibition of viral replication by related pyrazole derivatives, demonstrating potential antiviral properties .
Qi et al. (2015)Synthesized pyrazole-based derivatives with moderate xanthine oxidase inhibitory activity, suggesting potential for gout treatment .
Recent Anticancer StudiesEvaluated the synergistic effects of pyrazole derivatives combined with doxorubicin in breast cancer cell lines, indicating enhanced efficacy .

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